molecular formula C6H7Cl2NO B13692146 O-(3-Chlorophenyl)hydroxylamine hydrochloride

O-(3-Chlorophenyl)hydroxylamine hydrochloride

Katalognummer: B13692146
Molekulargewicht: 180.03 g/mol
InChI-Schlüssel: INHLWROWTGGVTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(3-Chlorophenyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H9Cl2NO . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-chlorophenyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)hydroxylamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: O-(3-Chlorophenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

O-(3-Chlorophenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of O-(3-Chlorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: O-(3-Chlorophenyl)hydroxylamine hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for certain applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C6H7Cl2NO

Molekulargewicht

180.03 g/mol

IUPAC-Name

O-(3-chlorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H

InChI-Schlüssel

INHLWROWTGGVTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)ON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.